Busan 40

Content Navigation

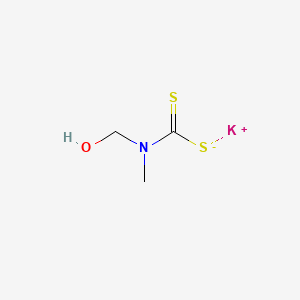

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Nematicidal Activity

Agricultural Soil Disinfection

Fiber Optic Sensor-Based Measurement Applications

Specific Scientific Field: This application is in the field of Optics and Lasers .

Summary of the Application: Bunema has been used to improve the performance of Fiber Bragg Grating (FBG) sensors, which are essential candidates for sensing different parameters (e.g., temperature, strain, refractive index, etc.) due to their unique properties .

Methods of Application: The system for FBG sensors is based on a long-period fiber grating (LPG) driven by artificial intelligence techniques. The LPG is applied as an edge filter to convert the spectrum drift of the FBG sensor into transmitted intensity variation .

Results or Outcomes: Experiments demonstrate that the proposed system has excellent performance and can achieve wavelength interrogation precision of ±3 pm .

Pre-Planting Soil Disinfection for Various Crops

Specific Scientific Field: This application is in the field of Agriculture, specifically in pre-planting soil disinfection .

Summary of the Application: Bunema 330 CS is used as a soil fungicide with 383 g/L of active ingredient, applied in a single dose for pre-planting various crops such as potato, carrot, chrysanthemum, tobacco, strawberry, and tomato .

Methods of Application: Bunema 330 CS is a water-soluble liquid that, after application to the soil, is converted into a fumigant gas (MITC). This gas dissipates, disinfecting and leaving the soil revitalized, ready for planting after a waiting period (15 to 30 days) .

Results or Outcomes: The use of Bunema 330 CS helps to improve the quality and productivity of the crop, increasing plant vigor .

Advantages of Using Bunema 330 CS

Specific Scientific Field: This application is in the field of Agriculture, specifically in soil treatment .

Summary of the Application: Bunema 330 CS is a soil treatment product that offers several advantages. It leaves no residue in the soil and has a broad spectrum of action .

Results or Outcomes: The use of Bunema 330 CS helps to improve the quality and productivity of the crop, increasing plant vigor . It also controls nematodes in the form of cysts and in development, soil fungi, weeds, and leafhoppers .

Bioinspired Materials

Specific Scientific Field: This application is in the field of Material Science .

Summary of the Application: Bunema has been used in the development of bioinspired materials. These materials are developed by inspiration from nature and mimic the unique properties of biological surfaces .

Results or Outcomes: The development of bioinspired materials has led to the creation of a wide variety of materials with advanced properties . These materials have applications in various fields such as biomedical, oil–water separation, sensors, tissue engineering, genome technology, and ultrasound imaging .

Busan 40, chemically known as Potassium-N-hydroxymethyl-N-methyl dithiocarbamate, is a widely used biocide and preservative. It is primarily employed in industrial applications, particularly in the preservation of water-based products such as paints, coatings, and adhesives. The compound is recognized for its effectiveness against a broad spectrum of microorganisms, including bacteria and fungi, making it valuable in maintaining product integrity and longevity.

The biological activity of Busan 40 is primarily attributed to its ability to disrupt cellular functions in microorganisms. It acts by inhibiting enzyme activity and interfering with metabolic processes, leading to cell death. Studies indicate that Busan 40 is effective against various pathogens, including bacteria and fungi, making it suitable for use in diverse industrial applications where microbial contamination poses a risk.

Busan 40 can be synthesized through several methods, often involving the reaction of sodium or potassium hydroxide with carbon disulfide and methylamine. The general synthesis pathway includes:

- Formation of Dithiocarbamate: Reacting carbon disulfide with methylamine.

- Hydroxymethylation: Introducing hydroxymethyl groups through controlled reactions with formaldehyde or similar compounds.

- Purification: Isolating the final product through crystallization or distillation techniques.

These methods ensure the production of high-purity Busan 40 suitable for industrial applications.

Busan 40 is utilized across various sectors due to its antimicrobial properties:

- Paints and Coatings: Prevents microbial growth in water-based formulations.

- Adhesives: Extends shelf life by inhibiting bacteria and fungi.

- Wood Preservation: Protects wood products from decay and degradation.

- Textiles: Used in textile treatments to prevent mildew.

Its versatility makes it a preferred choice for manufacturers aiming to enhance product durability.

Busan 40 shares similarities with other dithiocarbamate compounds but stands out due to its specific application and effectiveness profile. Here are some comparable compounds:

Busan 40's unique formulation allows it to function effectively in aqueous systems, providing superior preservation capabilities compared to many similar compounds.

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant